![molecular formula C10H20N2O B13327852 (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine](/img/structure/B13327852.png)
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine: is a spiro compound featuring a unique structure with both oxygen and nitrogen atoms in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its spiro structure can mimic certain biological molecules, making it useful in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of polymers and other advanced materials. Its unique structure imparts desirable properties, such as stability and reactivity, to the final products.
Mechanism of Action
The mechanism of action of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: This compound has a similar spiro structure but with two oxygen atoms in the ring system.
1,3-Dioxane-1,3-dithiane spiranes: These compounds feature both oxygen and sulfur atoms in their ring systems.
Uniqueness
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is unique due to the presence of both oxygen and nitrogen atoms in its ring system. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[5.5]undecan-7-ylmethanamine |
InChI |
InChI=1S/C10H20N2O/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10/h9,12H,1-8,11H2 |
InChI Key |
XFQJDOBOSJEDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCCNC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


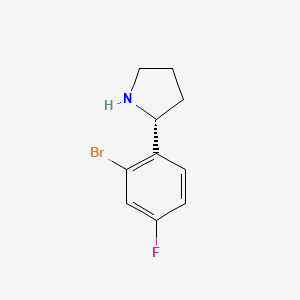

![tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327781.png)
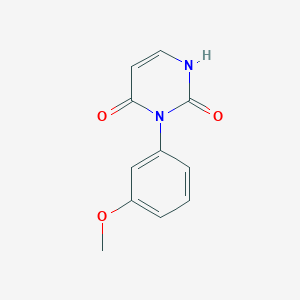
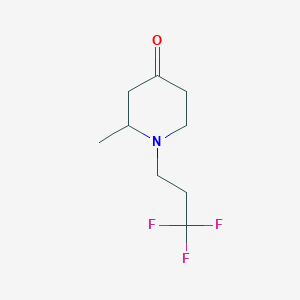

![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
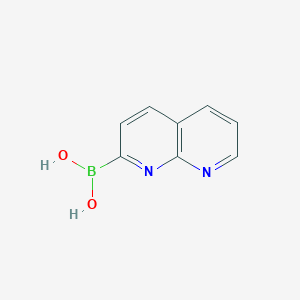
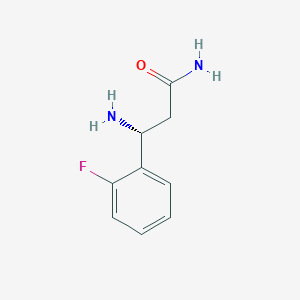

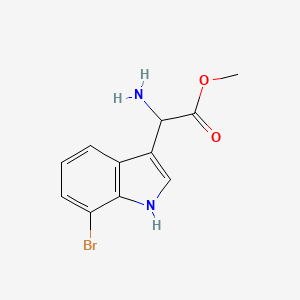
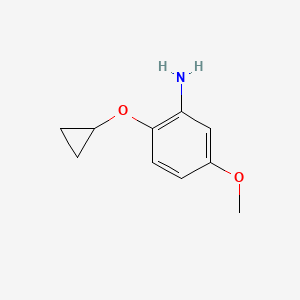
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)

